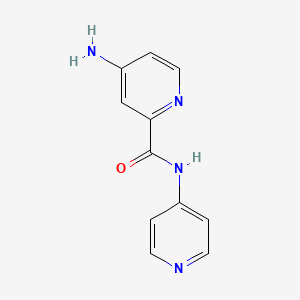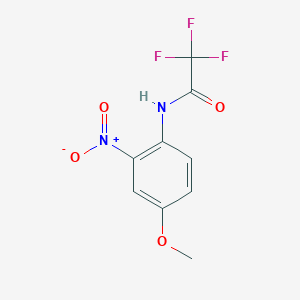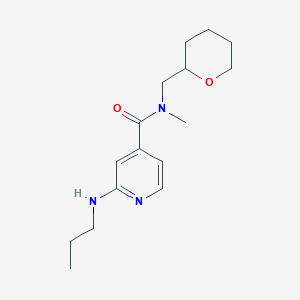![molecular formula C14H13FN2O2 B7554920 6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)
6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid, also known as FMMA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of pyridine carboxylic acids and has a molecular weight of 277.29 g/mol. FMMA is known to possess various biochemical and physiological effects, which make it an attractive candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the modulation of various physiological processes. This compound has also been shown to possess anti-inflammatory and antioxidant properties, which further contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which can lead to the modulation of various physiological processes. This compound has also been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has several advantages for lab experiments. It possesses potent inhibitory activity against various enzymes, which makes it a valuable tool for studying the regulation of neurotransmitters and other physiological processes. This compound also possesses anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, the synthesis of this compound is a challenging process that requires careful optimization of reaction conditions and purification methods to obtain a high yield and purity of the product.
Direcciones Futuras
There are several future directions for the research on 6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid. One potential direction is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has been shown to possess potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters that are affected in these diseases. Another potential direction is the investigation of this compound's anti-inflammatory and antioxidant properties for the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the potential applications of this compound in medicinal chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. It possesses potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, and possesses anti-inflammatory and antioxidant properties. The synthesis of this compound is a challenging process that requires careful optimization of reaction conditions and purification methods to obtain a high yield and purity of the product. There are several potential future directions for the research on this compound, including the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders and the investigation of this compound's anti-inflammatory and antioxidant properties for the treatment of various inflammatory and oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of 6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 3-fluorobenzyl chloride with methylamine to produce 3-fluorobenzylmethylamine. This intermediate is then reacted with 2-pyridinecarboxylic acid to yield this compound. The synthesis of this compound is a challenging process that requires careful optimization of reaction conditions and purification methods to obtain a high yield and purity of the product.
Aplicaciones Científicas De Investigación
6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the modulation of various physiological processes. This compound has also been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
6-[(3-fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-17(9-10-4-2-5-11(15)8-10)13-7-3-6-12(16-13)14(18)19/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSCKLZKFQBASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C2=CC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)
![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)

![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)